molecular formula C7H14ClNO B2829071 (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis CAS No. 1820580-89-9

(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis

Cat. No.: B2829071
CAS No.: 1820580-89-9
M. Wt: 163.65
InChI Key: JWEHBYVWAVHAEP-HHQFNNIRSA-N
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Description

“(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis” is a chemical compound with the CAS Number: 158182-89-9 . It is a powder in physical form and is often used for research purposes .


Synthesis Analysis

The synthesis of morpholines, which includes “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and is represented by the InChI code: 1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5 (6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1…/s1 .


Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 201.1 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes : Research by Mandzhulo et al. (2016) details the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. The process involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines, leading to amino alcohols which are further processed to yield morpholinone hydrochlorides (Mandzhulo, A., Mel’nichuk, N. A., Fetyukhin, V., & Vovk, M., 2016).

  • Chemical Properties and Isomerization : Grubbs and Miyashita (1978) explored the preparation and isomerization reactions of 2-nickelahydrindanes, offering insight into the behavior of similar bicyclic compounds under various chemical conditions, which could be pertinent to understanding the reactivity of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis (Grubbs, R. H., & Miyashita, A., 1978).

Applications in Medicinal Chemistry

  • Stereochemical Studies : Maryanoff et al. (1989) conducted stereochemical studies on protonated bridgehead amines, including the determination of cis and trans B-C ring-fused structures. This research is fundamental for understanding the stereochemical preferences and conformational behavior of compounds like this compound (Maryanoff, B., McComsey, D., Inners, R., Mutter, M., Wooden, G., Mayo, S. L., & Olofson, R., 1989).

  • Building Blocks for Drug Discovery : Walker et al. (2012) highlighted the practical synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate, a novel morpholine-based building block. This work illustrates the potential of morpholine derivatives in the design and development of new pharmacologically active compounds (Walker, D. P., Eklov, B. M., & Bedore, M. W., 2012).

Safety and Hazards

“(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis” is considered hazardous. It is flammable and harmful if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . Safety precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHBYVWAVHAEP-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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